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Compound of Interest

Compound Name: [Ala28]-|A Amyloid(25-35)

Cat. No.: B12373348

Executive Summary & Core Directive

[Ala28]-Amyloid B (25-35) (often denoted as [3(25-35)KA or [Ala28]AB25-35) is a synthetic
mutant peptide derived from the neurotoxic core of the Alzheimer’s related Amyloid Beta
protein. By substituting the positively charged Lysine (Lys/K) at position 28 with a neutral
Alanine (Ala/A), this analog eliminates the sole cationic charge in the 25-35 fragment.

Why Use This Analog? This peptide is not a therapeutic candidate but a critical mechanistic
probe. It is used to decouple the effects of hydrophobicity from electrostatics in amyloid
fibrillization. While native AB(25-35) aggregates almost instantaneously due to its high
hydrophobicity, [Ala28]-AB(25-35) allows researchers to study the specific contribution of the
Lys28 salt-bridge capability to fibril morphology, membrane insertion, and "anti-chaperone”
activity.

Key Differentiator: Unlike the native sequence which retains a +1 charge (at neutral pH),
[Ala28]-AB(25-35) is electroneutral. This alteration significantly impacts its solubility profile and
interaction with anionic lipid membranes, making it the standard control for testing electrostatic

gating in neurotoxicity assays.

Mechanistic Comparison: The Role of Residue 28

The aggregation of Amyloid Beta is driven by a delicate balance between hydrophobic collapse
(driven by residues 29-35: GAIIGLM) and electrostatic repulsion.
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The Native Mechanism (Lys28)

In native AB(25-35) (GSNKGAIIGLM), Lysine-28 provides a positive charge.

e Solubility: The charge aids in keeping the monomer transiently soluble before the
hydrophobic C-terminus drives collapse.

o Structure: Lys28 is often involved in a -turn or salt-bridge interaction (with Asp23 in full-
length models, though Asp23 is absent in the 25-35 fragment).

The [Ala28] Variant Mechanism

» Charge Neutralization: Replacing Lys with Ala removes the positive charge. The peptide
becomes highly hydrophobic and electroneutral.

o Aggregation Kinetics: Without the repulsive positive charge, [Ala28]-AB(25-35) bypasses the
electrostatic barrier to nucleation. It aggregates rapidly but forms fibrils with distinct
morphologies (often shorter, thicker, or more amorphous) compared to the long, twisted
fibrils of the native peptide.

o "Anti-Chaperone" Activity: Experimental data suggests this mutant accelerates the
aggregation of other proteins (e.qg., firefly luciferase) more potently than the native form,
likely due to the exposure of a persistent hydrophobic surface unshielded by charge.

Performance Data & Comparative Metrics

The following table synthesizes experimental data comparing [Ala28]-AB(25-35) with the Native
AB(25-35) and the full-length AB(1-42).
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[Ala28]-AB(25-35)

Full-Length AB(1-

Feature Native AB(25-35)
(Mutant) 42)
DAEFR...GSNKGAIIG
Sequence GSNKGAIIGLM GSNAGAIIGLM LM
Net Charge (pH 7.4) +1 (Cationic) 0 (Neutral) -3 (Anionic)

Aggregation Phase

Immediate (No Lag

Immediate (Altered

Sigmoidal (Distinct

Phase) Morphology) Lag Phase)
) ) Moderate/High ) )
ThT Fluorescence High Intensity ) High Intensity
Intensity

Toxicity (MTT)

High (Neurotoxic)

High (Retains Toxicity)

High (Neurotoxic)

Solubility

Low

Very Low (Prone to

precipitation)

Low

Primary Utility

Model of acute toxicity

Probe for electrostatic

effects

Physiological model of
AD

Key Experimental Insight

While Lys16Ala mutations in full-length AB(1-42) dramatically reduce toxicity, the Lys28Ala

substitution in AB(25-35) does NOT abolish toxicity. This confirms that the neurotoxicity of the

25-35 fragment is primarily driven by the hydrophobic C-terminal domain (residues 29-35), not

the charge at position 28.

Visualization: Aggregation Pathway & Charge

Gating

The following diagram illustrates the aggregation pathway and how the Ala28 substitution

bypasses the electrostatic "gate" that normally modulates nucleation.
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Caption: The Ala28 substitution removes the cationic charge (Lys28), reducing electrostatic
repulsion between monomers and accelerating the nucleation of hydrophobic aggregates.

Experimental Protocols (Self-Validating)

To ensure reproducible data when comparing [Ala28]-APB to native forms, strict adherence to a
disaggregation protocol is required to remove pre-existing "seeds."

Protocol A: Peptide Reconstitution (HFIP Method)

Purpose: To normalize the peptide starting state to a monomeric random coil, eliminating
history effects.

 Dissolution: Dissolve lyophilized [Ala28]-Af3(25-35) in 100% 1,1,1,3,3,3-hexafluoro-2-
propanol (HFIP) to a concentration of 1 mM.

o Causality: HFIP disrupts hydrogen bonds, breaking down pre-formed 3-sheets.
¢ Incubation: Incubate at room temperature for 1 hour with varying vortexing.

o Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP under a stream of
nitrogen gas or in a vacuum concentrator (SpeedVac) until a clear film remains.

o Storage: Store films at -80°C.

o Re-suspension: Immediately prior to assay, dissolve the film in dry DMSO (to 5 mM), then
dilute into PBS or assay buffer.
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Protocol B: Thioflavin T (ThT) Aggregation Assay

Purpose: To quantify fibrillization kinetics.

Preparation: Dilute DMSO-reconstituted peptide to 50 uM in PBS (pH 7.4) containing 10 pM
Thioflavin T.

Plating: Load 100 pL per well into a black 96-well plate (clear bottom). Include a "Native
AB(25-35)" positive control and a "Buffer Only" negative control.

Measurement: Seal plate to prevent evaporation. Incubate at 37°C with shaking (optional,
depending on desired rate).

Readout: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 10 minutes for 24 hours.

Validation: [Ala28] should show a rapid rise in fluorescence similar to Native, but potentially
with a higher maximum amplitude due to denser aggregation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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